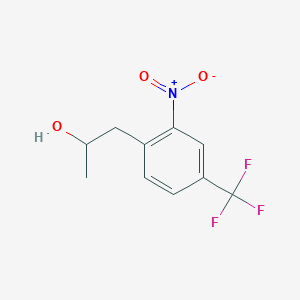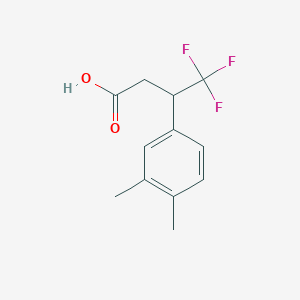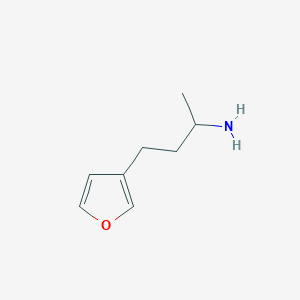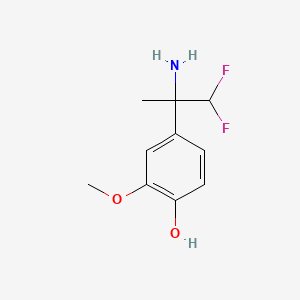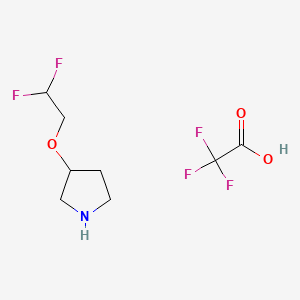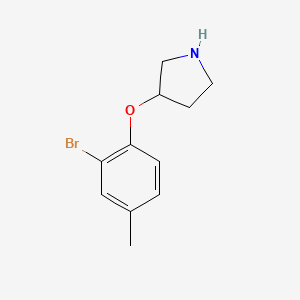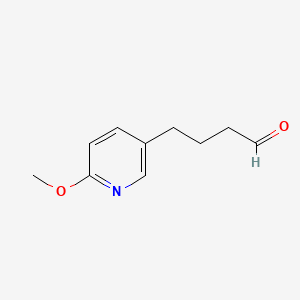![molecular formula C11H12N2OS B13588730 2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
2-(Benzo[d]thiazol-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]thiazol-2-yl)morpholine is a heterocyclic compound that features a benzothiazole ring fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)morpholine typically involves the reaction of 2-aminobenzothiazole with morpholine under specific conditions. One common method includes the use of a coupling agent such as 1-(2-chloroethyl)morpholine hydrochloride . The reaction is carried out in the presence of a base like cesium carbonate (CsCO₃) and a solvent such as dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]thiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(Benzo[d]thiazol-2-yl)morpholine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)phenol
- N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- 2-(Benzo[d]thiazol-2-yl)ethylamine
Uniqueness
2-(Benzo[d]thiazol-2-yl)morpholine stands out due to its unique combination of a benzothiazole ring and a morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a versatile scaffold for further chemical modifications .
Propriétés
Formule moléculaire |
C11H12N2OS |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H12N2OS/c1-2-4-10-8(3-1)13-11(15-10)9-7-12-5-6-14-9/h1-4,9,12H,5-7H2 |
Clé InChI |
SGAUMUILGKCSSJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



